

21-Dehydro Budesonide: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **21-Dehydro Budesonide**

Cat. No.: **B1146664**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Dehydro Budesonide, also known as Budesonide EP Impurity D, is a critical degradation product of Budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory conditions.^[1] As a primary impurity, its presence and physicochemical characteristics are of significant interest in the quality control and stability testing of Budesonide-containing pharmaceutical products. This technical guide provides an in-depth overview of the known physicochemical properties of **21-Dehydro Budesonide**, detailed experimental protocols for their determination, and relevant biological context.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **21-Dehydro Budesonide**.

Property	Value	Source(s)
Chemical Name	(11 β ,16 α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al	[1]
Molecular Formula	C ₂₅ H ₃₂ O ₆	[2][3]
Molecular Weight	428.52 g/mol	[2][3]
CAS Number	85234-63-5	[2][3]
Appearance	White to light yellow solid	[3]
Melting Point	>110°C (decomposes)	[4]
Solubility	Slightly soluble in DMSO and Methanol	[4]
pKa (Predicted)	14.21 ± 0.70	[4]
logP (Computed, XLogP3)	2.9	[5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols are based on established methods for corticosteroids and can be adapted for **21-Dehydro Budesonide**.

Solubility Determination (Shake-Flask Method with UV-Vis Spectrophotometry)

This method determines the equilibrium solubility of a compound in a specific solvent.

- Preparation of Saturated Solution: An excess amount of **21-Dehydro Budesonide** is added to a sealed vial containing the solvent of interest (e.g., water, ethanol, buffers).
- Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

- Phase Separation: The suspension is allowed to settle, and the supernatant is carefully filtered through a non-adsorptive filter (e.g., 0.22 μm PVDF) to remove undissolved solid.
- Quantification: The concentration of **21-Dehydro Budesonide** in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λ_{max} or a specific HPLC-UV method. A calibration curve of known concentrations is used for accurate quantification.

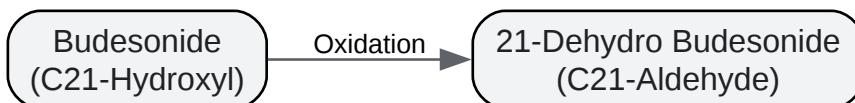
pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.

- Sample Preparation: A precise amount of **21-Dehydro Budesonide** is dissolved in a suitable co-solvent system (e.g., methanol/water) to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.

logP Determination (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be estimated using RP-HPLC.

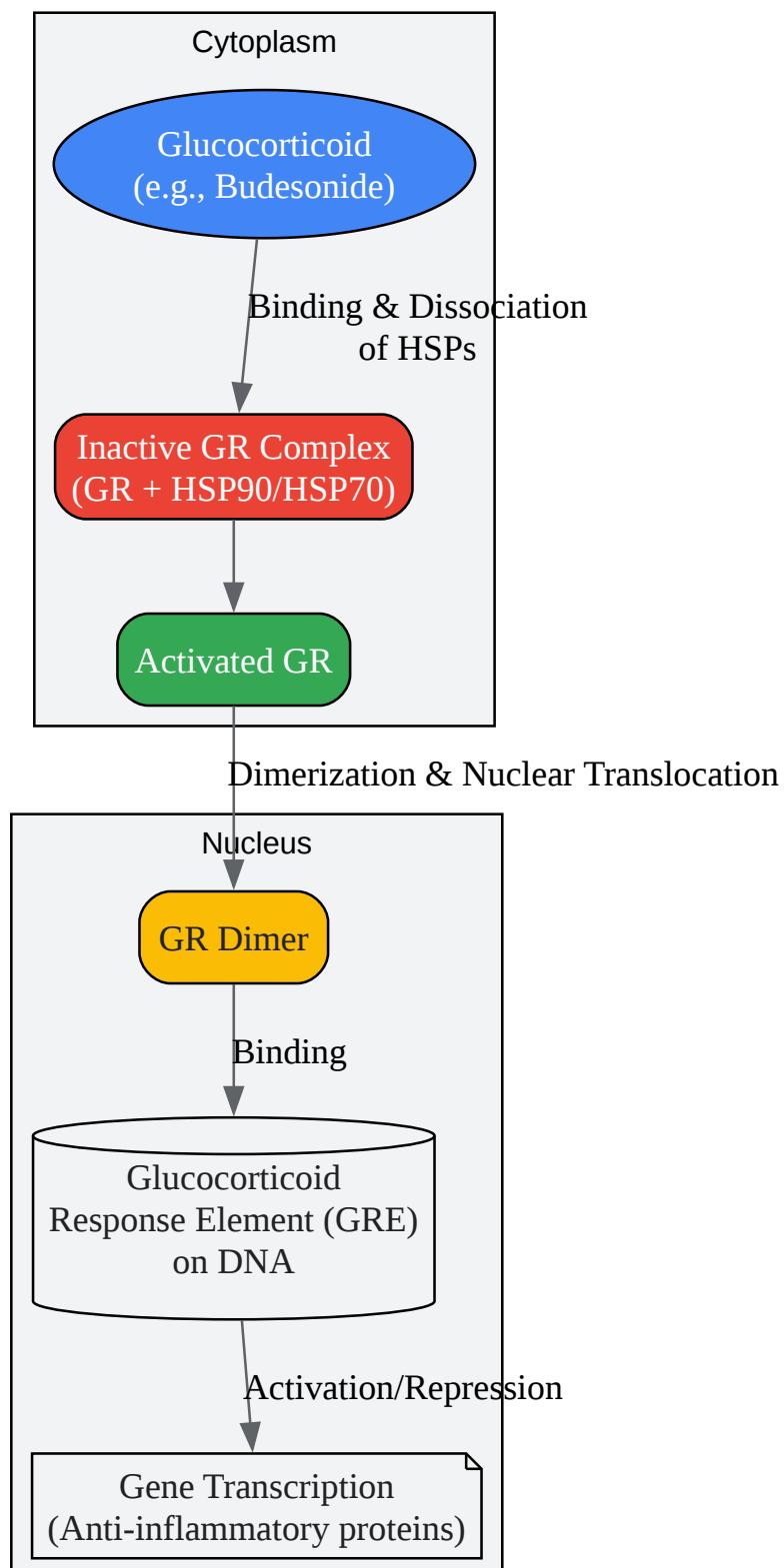

- Chromatographic System: An HPLC system equipped with a C18 column and a UV detector is used.

- Mobile Phase: A series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water are prepared.
- Reference Compounds: A set of reference compounds with known logP values are injected to create a calibration curve.
- Sample Analysis: **21-Dehydro Budesonide** is injected onto the column, and its retention time is measured.
- Calculation: The logarithm of the capacity factor (log k') for each reference compound and **21-Dehydro Budesonide** is calculated from their retention times. A linear regression of the known logP values of the reference compounds against their calculated log k' values is performed. The logP of **21-Dehydro Budesonide** is then interpolated from this calibration curve using its log k' value.

Formation and Biological Context

Formation of **21-Dehydro Budesonide**

21-Dehydro Budesonide is formed through the oxidative degradation of its parent compound, Budesonide. This process primarily involves the oxidation of the C21 hydroxyl group to an aldehyde.[\[1\]](#)

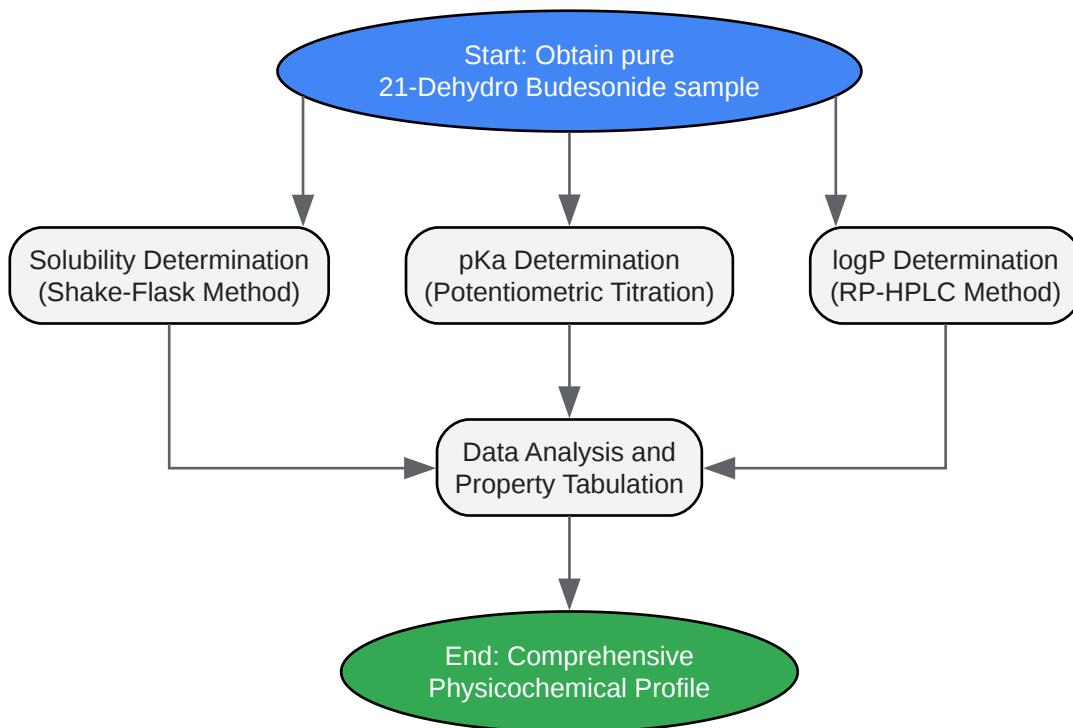


[Click to download full resolution via product page](#)

Caption: Oxidative degradation of Budesonide to **21-Dehydro Budesonide**.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

As a derivative of Budesonide, the biological activity of **21-Dehydro Budesonide** is expected to be mediated through the glucocorticoid receptor (GR). The canonical signaling pathway is depicted below.


[Click to download full resolution via product page](#)

Caption: Simplified glucocorticoid receptor signaling pathway.

Experimental and Logical Workflows

Physicochemical Property Determination Workflow

The logical flow for characterizing the physicochemical properties of **21-Dehydro Budesonide** is outlined below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 21-Dehydro Budesonide | 85234-63-5 | Benchchem [benchchem.com]
- 2. 21-Dehydro Budesonide | CAS 85234-63-5 | LGC Standards [lgcstandards.com]

- 3. usbio.net [usbio.net]
- 4. 21-Dehydro Budesonide CAS#: 85234-63-5 [m.chemicalbook.com]
- 5. 21-Dehydro Budesonide | C25H32O6 | CID 101249378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [21-Dehydro Budesonide: A Comprehensive Physicochemical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1146664#physicochemical-properties-of-21-dehydro-budesonide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com